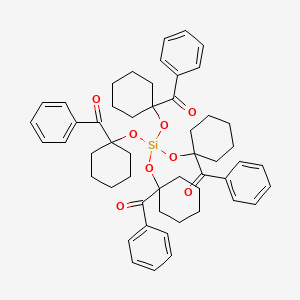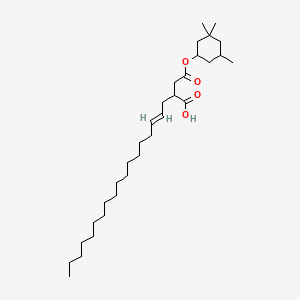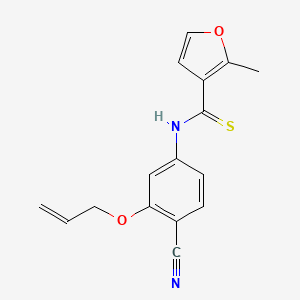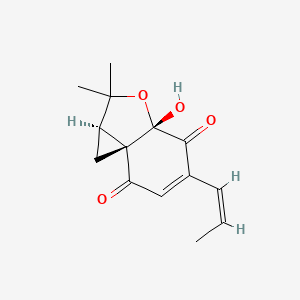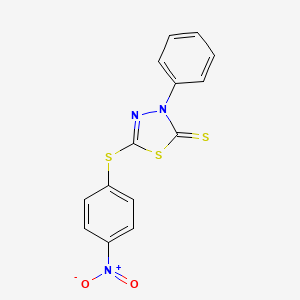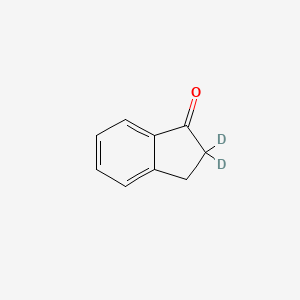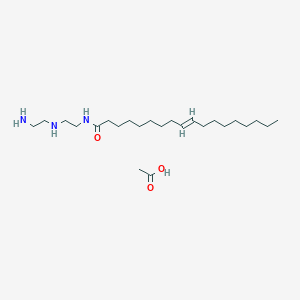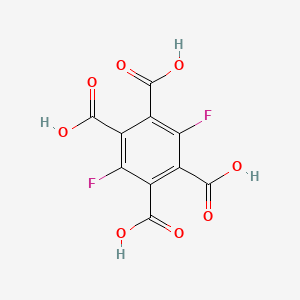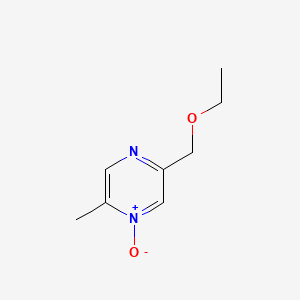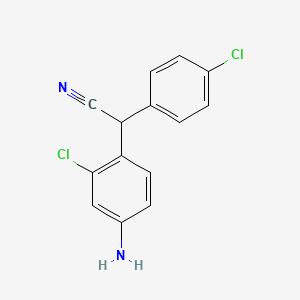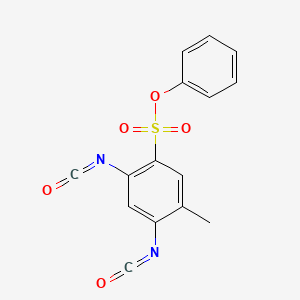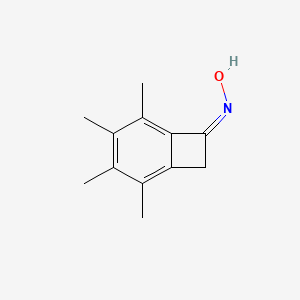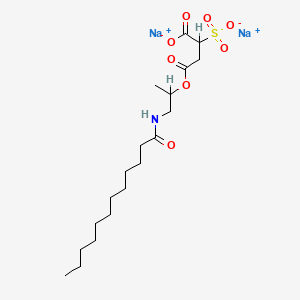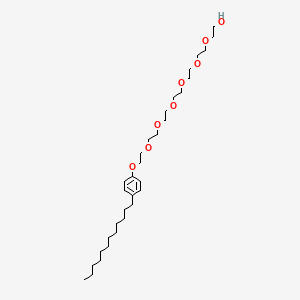
20-(4-Dodecylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
20-(4-Dodecylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol is a complex organic compound characterized by a long hydrophobic alkyl chain and a hydrophilic polyether chain. This unique structure makes it an interesting subject for various scientific studies, particularly in the fields of surfactants and emulsifiers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 20-(4-Dodecylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol typically involves the reaction of 4-dodecylphenol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as potassium hydroxide, to facilitate the addition of ethylene oxide to the phenol group . The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications .
化学反应分析
Types of Reactions
20-(4-Dodecylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenolic group can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration and sulfuric acid for sulfonation are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
20-(4-Dodecylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to reduce surface tension and improve reaction efficiency.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
作用机制
The mechanism of action of 20-(4-Dodecylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol is primarily based on its ability to interact with hydrophobic and hydrophilic environments. The hydrophobic alkyl chain interacts with lipid bilayers, while the hydrophilic polyether chain interacts with aqueous environments. This dual interaction facilitates the formation of micelles and emulsions, which are crucial in various applications .
相似化合物的比较
Similar Compounds
4-Dodecylphenoxyacetic acid: Similar in structure but lacks the polyether chain, making it less effective as a surfactant.
Branched dodecyl phenol polyoxyethylene ethers: These compounds have similar surfactant properties but differ in their branching and molecular weight.
Uniqueness
20-(4-Dodecylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol stands out due to its unique combination of a long hydrophobic chain and a hydrophilic polyether chain. This structure provides superior surfactant properties, making it highly effective in reducing surface tension and forming stable emulsions .
属性
CAS 编号 |
67669-59-4 |
|---|---|
分子式 |
C32H58O8 |
分子量 |
570.8 g/mol |
IUPAC 名称 |
2-[2-[2-[2-[2-[2-[2-(4-dodecylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C32H58O8/c1-2-3-4-5-6-7-8-9-10-11-12-31-13-15-32(16-14-31)40-30-29-39-28-27-38-26-25-37-24-23-36-22-21-35-20-19-34-18-17-33/h13-16,33H,2-12,17-30H2,1H3 |
InChI 键 |
DBYCHBRPJCNLSN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


